![molecular formula C11H7ClN4 B2990676 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole CAS No. 109890-25-7](/img/structure/B2990676.png)
1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole
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Overview
Description
“1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
Imidazole behaves as a π-deficient ligand (π-acceptor) similar to pyridine, and its sp2 nitrogen atoms mainly form η 1 (σ,N py) complexes . The structure of “1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole” would include these characteristics, along with the properties of the pyridazine ring .Scientific Research Applications
Medicinal Chemistry and Drug Development
1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole has been investigated for its potential as a drug candidate. Researchers explore its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and toxicity profiles. The compound’s structural features may make it suitable for targeting specific diseases, including cancer, neurological disorders, or infectious diseases .
Transition Metal Complexes
The ligand (L1) derived from 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole forms transition metal complexes with metals like iron, nickel, and copper. These complexes have been studied for their antimicrobial and anticancer activities. Understanding the coordination chemistry of this ligand can provide insights into its potential therapeutic applications .
Photochemical Reactions
Researchers have explored the photochemical behavior of 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole. It may serve as a photochemical probe or participate in light-induced reactions. Investigating its reactivity under different light conditions can reveal valuable mechanistic insights .
Organic Synthesis
The compound’s unique structure makes it an interesting building block for organic synthesis. Chemists use it to create more complex molecules, such as heterocyclic compounds or functionalized derivatives. Its reactivity and selectivity in various reactions contribute to its utility in synthetic chemistry .
Biological Studies
Biologists and biochemists explore the effects of 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole on cellular processes. It may interact with enzymes, receptors, or other biomolecules, affecting cell signaling pathways, gene expression, or protein function. These studies provide insights into its biological relevance .
Material Science
The compound’s properties extend beyond biological applications. Researchers investigate its potential as a material for sensors, catalysts, or optoelectronic devices. Its stability, solubility, and electronic properties play a crucial role in determining its suitability for specific material science applications .
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Safety and Hazards
Future Directions
Recent advances in the synthesis of imidazole derivatives suggest that there is potential for the development of new methods for the regiocontrolled synthesis of substituted imidazoles . This could open up new possibilities for the synthesis and application of “1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole”.
Mechanism of Action
Target of Action
It is known that imidazole derivatives interact with various targets such as monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives are generally well-studied .
Result of Action
Imidazole derivatives have been associated with various biological effects .
Action Environment
The action of imidazole derivatives can be influenced by various environmental factors .
properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-5-6-11(15-14-10)16-7-13-8-3-1-2-4-9(8)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNQBCMUMIHUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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